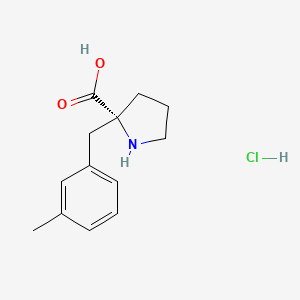

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217840-70-4, MW: 255.74 g/mol) is a chiral pyrrolidine derivative featuring a 3-methylbenzyl substituent at the α-position of the pyrrolidine ring. Its structure combines a rigid pyrrolidine scaffold with a hydrophobic aromatic group, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis. The compound is often used in peptide modifications and as a building block for bioactive molecules .

Properties

IUPAC Name |

(2R)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCQAZNHHLXULF-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@]2(CCCN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661594 | |

| Record name | 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217840-70-4 | |

| Record name | 2-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound characterized by a pyrrolidine ring substituted at the second position with a carboxylic acid group and at the first position with a 3-methylbenzyl group. This unique structure contributes to its distinct biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C13H18ClNO2

- Molecular Weight : 255.74 g/mol

- Structure : The compound exists as a hydrochloride salt, enhancing its solubility and stability in various solvents, which is beneficial for laboratory and industrial applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor and receptor binder. The chirality of the compound allows for selective interactions with biological targets, which is crucial for therapeutic development.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, which can play a significant role in various biochemical pathways. The inhibition mechanism often involves binding to the active site of enzymes, thereby preventing substrate interaction.

Receptor Binding

Interaction studies have shown that this compound can bind to specific receptors. This binding affinity is critical for understanding its therapeutic potential, especially in conditions where receptor modulation is beneficial.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound. The compound demonstrated moderate activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against different strains .

- Structure-Activity Relationship (SAR) : Research on SAR has indicated that modifications to the pyrrolidine structure can significantly influence biological activity. For instance, variations in substituents at the 3-position of the benzyl group have been shown to alter receptor binding profiles and enzyme inhibition potency .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyrrolidine ring with 3-methylbenzyl substitution | Selective enzyme inhibition; moderate antimicrobial activity |

| (S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Different substitution pattern on pyrrolidine | Varying pharmacological profile |

| (R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Altered substituents on core structure | Variability in receptor interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Halogen-Substituted Analogs

(R)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1049740-20-6, MW : 259.70 g/mol

- Key Differences :

- Lower lipophilicity (logP ≈ 1.2 vs. 2.1 for the methyl analog) due to reduced hydrophobicity of fluorine .

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1049728-36-0, MW : 367.61 g/mol

- Key Differences :

- Iodine introduces steric bulk and polarizability, which may improve binding to aromatic pockets in enzymes or receptors.

Electron-Deficient Aromatic Groups

(R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217755-41-3, MW : 286.71 g/mol

- Key Differences :

- The nitro group (-NO₂) strongly withdraws electrons, increasing reactivity in nucleophilic substitution or reduction reactions.

- Reduced metabolic stability due to nitro group’s susceptibility to enzymatic reduction .

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid Hydrochloride CAS: Not explicitly listed (analogous to entries in ). Key Differences:

Positional Isomers and Stereochemical Variants

trans-4-(3-Methylbenzyl)-L-proline Hydrochloride

- CAS : 1049734-52-2, MW : 255.74 g/mol

- Key Differences :

- The 4-position substitution on the pyrrolidine ring alters spatial orientation, affecting binding to chiral receptors.

- Similar molecular weight but distinct HPLC retention times (e.g., 0.88 minutes in vs. variable for the α-substituted analog) .

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride

- CAS : 2331211-69-7, MW : 271.74 g/mol

- Key Differences :

Functional Group Modifications

Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-Propyl)-Amide

Comparative Data Table

| Compound Name | CAS Number | Substituent | MW (g/mol) | Key Properties |

|---|---|---|---|---|

| (R)-2-(3-Methylbenzyl)pyrrolidine-2-COOH·HCl | 1217840-70-4 | 3-Me-Benzyl | 255.74 | High lipophilicity, chiral specificity |

| (R)-2-(3-Fluorobenzyl)pyrrolidine-2-COOH·HCl | 1049740-20-6 | 3-F-Benzyl | 259.70 | Enhanced polarity, H-bond donor |

| (R)-2-(3-Nitrobenzyl)pyrrolidine-2-COOH·HCl | 1217755-41-3 | 3-NO₂-Benzyl | 286.71 | Reactive nitro group, lower stability |

| trans-4-(3-Me-Benzyl)-L-proline·HCl | 1049734-52-2 | 4-Me-Benzyl (trans) | 255.74 | Altered stereochemistry, distinct HPLC |

| (2S,4R)-4-(3-CF₃-Benzyl)pyrrolidine-2-COOH·HCl | Not available | 3-CF₃-Benzyl | ~300* | High metabolic stability, lipophilic |

*Estimated based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.